molecular formula C14H21N5 B11736381 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11736381
M. Wt: 259.35 g/mol
InChI Key: DIOLRVSGSDGEHG-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a cyclopentyl group attached to one of the pyrazole rings, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C14H21N5/c1-11-14(9-16-18(11)2)15-7-12-8-17-19(10-12)13-5-3-4-6-13/h8-10,13,15H,3-7H2,1-2H3

InChI Key

DIOLRVSGSDGEHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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